1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been found to have applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In the case of difluoro compounds, they have been found to participate in various reactions, including those involving metal-based methods, Minisci-type radical chemistry, and cross-coupling methods .
Physical and Chemical Properties Analysis
Physical and chemical properties such as density, boiling point, and refractive index can be determined experimentally. For similar compounds, these properties have been reported .
Scientific Research Applications
Hydrogen Bonding Studies
Research has explored the hydrogen bonding characteristics of related dihydropyridine derivatives, revealing insights into their chemical behavior. For instance, a study on 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids indicated the presence of hydrogen bonding between the side-chain carboxylic acid proton and the 4-oxo group of the heterocycle. This hydrogen bonding was observed to be intramolecular in some cases, forming a unique 8-membered chelate ring, which might influence the reactivity and stability of these compounds in a similar fashion to 1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid (Dobbin et al., 1993).
Antimicrobial Activity
Another study focused on the synthesis of novel acid derivatives of 1,4-Dihydropyridines (1,4-DHPs), highlighting their significant antimicrobial activity. This research synthesized new dicarboxylic derivatives via electro-carboxylation, which demonstrated excellent resistance against various microbes. The introduction of acid groups to the 1,4-DHPs notably increased their antimicrobial effectiveness, suggesting potential applications for this compound in developing antimicrobial agents (Malhi et al., 2022).
Synthesis and Structural Analysis
The synthesis and structural properties of 1,4-dihydropyridine derivatives have been extensively studied, providing a foundation for understanding the chemical nature and potential applications of this compound. For example, the synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid and its characterization through elemental analysis, IR spectrum, and X-ray diffraction offer insights into the structural and electronic relationships of these compounds, which could be relevant for the design and development of new materials or pharmaceuticals (Jing-gui, 2005).
Catalytic Applications
Research on coordination polymers involving dihydropyridine derivatives has demonstrated their potential as effective heterogeneous catalysts in various chemical reactions. For instance, Zn(II) coordination polymers derived from dihydropyridine-based ligands have shown high catalytic efficiency in solvent-free conditions, indicating possible catalytic roles for this compound in similar chemical transformations (Paul et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-2-oxopyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-6(10)4-11-2-1-5(8(13)14)3-7(11)12/h1-3,6H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCMQHMYKKUFTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C=C1C(=O)O)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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